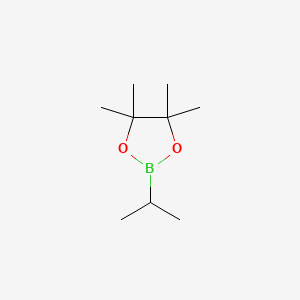
2-Isopropil-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless liquid with the molecular formula C9H19BO3 and a molecular weight of 186.06 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Aplicaciones Científicas De Investigación
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
Target of Action
The primary target of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.
Mode of Action
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. In this case, the compound is used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways. It is often used in the synthesis of intermediates for generating conjugated copolymers . For example, it can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its boiling point is 73 °C/15 mmHg , and it has a density of 0.912 g/mL at 25 °C .
Result of Action
The borylation of arenes by 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the formation of boronate esters . These compounds have various applications in organic synthesis and medicinal chemistry.
Action Environment
The action of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . Furthermore, it is a flammable liquid and vapor , so it should be kept away from heat sources, sparks, open flames, and hot surfaces .
Análisis Bioquímico
Biochemical Properties
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-boron bonds. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research. For instance, it can be used to synthesize intermediates for generating conjugated copolymers, which are essential in the study of biochemical pathways .
Cellular Effects
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes involved in critical biochemical pathways. For example, it can affect the expression of genes related to cell growth and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with biomolecules. It exerts its effects by binding to specific enzymes and proteins, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound can inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, it can influence the levels of metabolites by either enhancing or inhibiting the activity of specific enzymes. This modulation of metabolic pathways is crucial for understanding the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, where it exerts its effects on cellular function. The compound’s distribution within tissues can also influence its overall activity and effectiveness in biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropylboronic acid. The reaction typically involves the use of a dehydrating agent such as toluene to facilitate the formation of the dioxaborolane ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: It is commonly used as a borylation reagent to introduce boron atoms into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes to form organoboron intermediates.
Cross-Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Borylation: Typically involves the use of palladium or nickel catalysts under mild conditions.
Hydroboration: Often carried out in the presence of transition metal catalysts such as rhodium or iridium.
Cross-Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Borylation: Formation of aryl or alkyl boronic esters.
Hydroboration: Production of organoboron compounds with high regioselectivity.
Cross-Coupling Reactions: Generation of biaryl or alkyl-aryl compounds.
Comparación Con Compuestos Similares
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Similar compounds include:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Differing by the presence of an isopropoxy group instead of an isopropyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the isopropyl substituent, affecting its reactivity and applications.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene: A more complex structure used in the synthesis of conjugated polymers.
These comparisons highlight the unique properties of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECCSFDHAVAAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508223 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76347-13-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



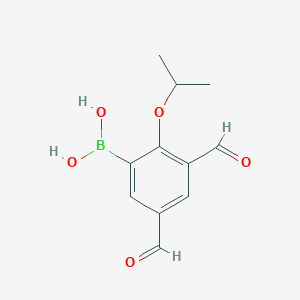
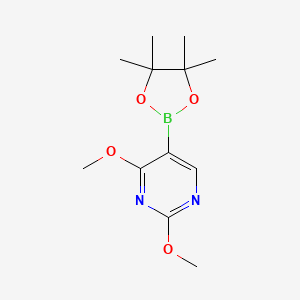

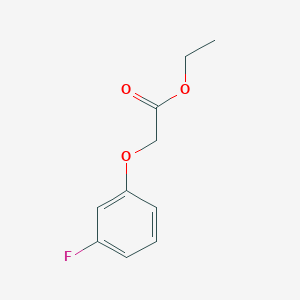
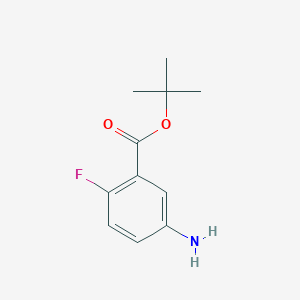
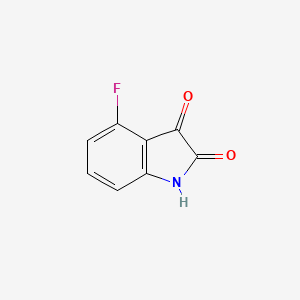
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
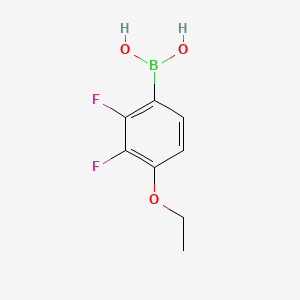
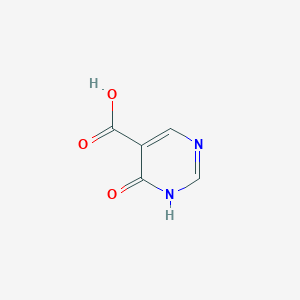
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
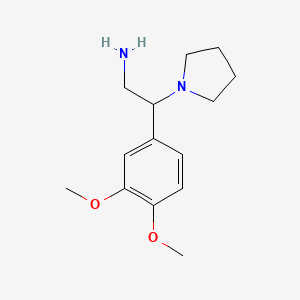
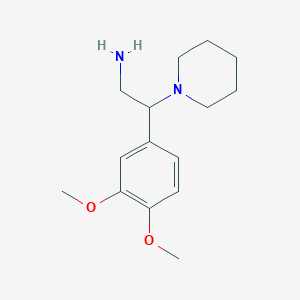
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
